![molecular formula C22H13ClF2N2OS B2896367 4-[4-(2-氯苯基)-1,3-噻唑-2-基]-N-(2,4-二氟苯基)苯甲酰胺 CAS No. 338396-97-7](/img/structure/B2896367.png)

4-[4-(2-氯苯基)-1,3-噻唑-2-基]-N-(2,4-二氟苯基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

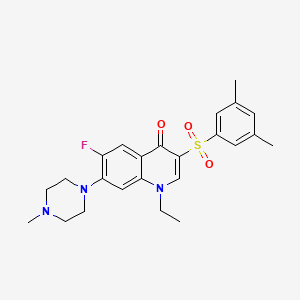

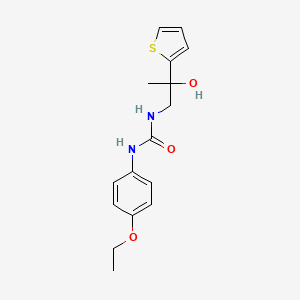

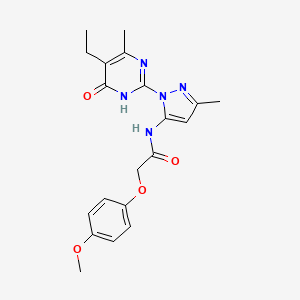

The compound “4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-N-(2,4-difluorophenyl)benzamide” is a complex organic molecule that contains several functional groups, including a thiazole ring, a benzamide group, and multiple aromatic rings with halogen substitutions .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms. This ring is substituted with a 2-chlorophenyl group at the 4-position. The nitrogen atom of the thiazole ring is also bonded to a benzamide group, which in turn is substituted with a 2,4-difluorophenyl group .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the thiazole ring, the benzamide group, and the halogen-substituted phenyl rings. The thiazole ring is known to participate in various chemical reactions, including nucleophilic and electrophilic substitutions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the thiazole ring and the halogen-substituted phenyl rings would likely make the compound relatively non-polar and lipophilic .科学研究应用

抗癌化合物的设计与合成

4-[4-(2-氯苯基)-1,3-噻唑-2-基]-N-(2,4-二氟苯基)苯甲酰胺衍生物的研究在新型抗癌剂的开发中显示出巨大的潜力。例如,对取代苯甲酰胺的设计和合成,重点是针对各种癌细胞系进行抗癌评估,已显示出有希望的结果。这些化合物被评估其抑制癌细胞生长的有效性,一些衍生物表现出比参考药物更高的抗癌活性 (Ravinaik 等人,2021)。

抗病原活性

另一个研究领域是探索硫脲衍生物的抗病原活性。这些化合物已针对其与细菌细胞相互作用的能力进行了测试,表现出显着的活性,尤其是对以其形成生物膜的能力而闻名的菌株。这表明有可能开发具有抗生物膜特性的新型抗菌剂 (Limban 等人,2011)。

抗过敏剂

对 N-(4-取代-噻唑基)草酰胺酸衍生物的研究发现了一系列有效的口服抗过敏剂。这些化合物经过合成和测试,具有抗过敏活性,显示出显着的效力,突出了在过敏治疗中新治疗选择 (Hargrave 等人,1983)。

抗菌剂

已经探索了由某些噻二唑衍生物合成的偶氮甲碱的抗菌特性。这些化合物已经针对致病菌和真菌菌株进行了评估,显示出中等的活性。这项研究有助于识别新的抗菌剂 (Sah 等人,2014)。

缓蚀剂

噻唑衍生物还因其作为缓蚀剂的效率而受到研究,特别是对于盐酸溶液中的油井钢管。这些研究表明,某些衍生物可以显着减少腐蚀,为工业应用提供了宝贵的见解 (Yadav 等人,2015)。

安全和危害

未来方向

作用机制

Target of Action

The primary targets of the compound are currently unknown. The compound belongs to the thiazole class of molecules , which have been found to interact with a wide range of biological targets, including various enzymes and receptors

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, often acting as inhibitors or activators . The compound’s interaction with its targets could result in changes to the target’s function, potentially altering cellular processes.

Biochemical Pathways

Thiazole derivatives have been found to affect a variety of biochemical pathways, depending on their specific targets . These could include pathways involved in cell growth, inflammation, and various disease processes.

Pharmacokinetics

Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could influence the compound’s bioavailability, or the extent and rate at which it reaches its site of action.

Result of Action

The molecular and cellular effects of the compound’s action will depend on its specific targets and mode of action. Thiazole derivatives have been found to have a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects

属性

IUPAC Name |

4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-N-(2,4-difluorophenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13ClF2N2OS/c23-17-4-2-1-3-16(17)20-12-29-22(27-20)14-7-5-13(6-8-14)21(28)26-19-10-9-15(24)11-18(19)25/h1-12H,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCGASMGZOQKPCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=C(C=C3)C(=O)NC4=C(C=C(C=C4)F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13ClF2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-N-(2,4-difluorophenyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

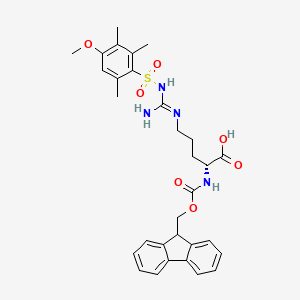

![8-(2,5-Dimethylphenyl)-1-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2896288.png)

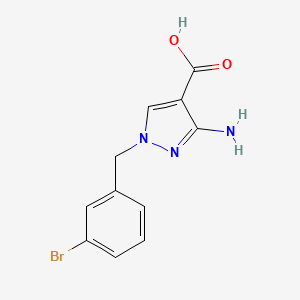

![N-(2,4-dichlorophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2896296.png)

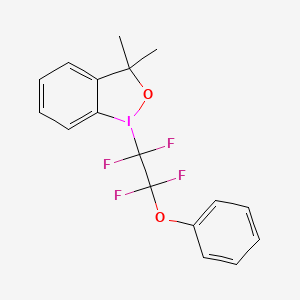

![Benzo[d]thiazol-6-yl(4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2896301.png)

![N~4~-(3-fluorophenyl)-N~2~-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2896303.png)